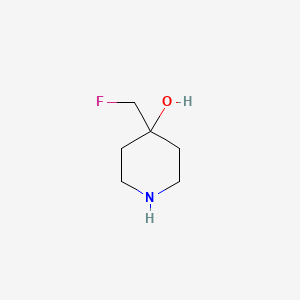

4-(Fluoromethyl)piperidin-4-ol

説明

4-(Fluoromethyl)piperidin-4-ol is a fluorinated piperidine derivative characterized by a hydroxyl group and a fluoromethyl substituent at the 4-position of the piperidine ring. This compound is primarily utilized as a pharmaceutical intermediate, with its hydrochloride salt (CAS: 1253929-33-7) being commercially available for drug discovery applications . The fluoromethyl group enhances metabolic stability and influences lipophilicity, making it a valuable scaffold for medicinal chemistry .

特性

IUPAC Name |

4-(fluoromethyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c7-5-6(9)1-3-8-4-2-6/h8-9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPQAJYOWNDWAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CF)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethyl)piperidin-4-ol typically involves the fluorination of piperidin-4-ol. One common method is the reaction of piperidin-4-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 4-(Fluoromethyl)piperidin-4-ol may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .

化学反応の分析

Types of Reactions

4-(Fluoromethyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom, yielding piperidin-4-ol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products

Oxidation: Formation of 4-(fluoromethyl)piperidin-4-one.

Reduction: Formation of piperidin-4-ol.

Substitution: Formation of various substituted piperidines depending on the nucleophile used.

科学的研究の応用

4-(Fluoromethyl)piperidin-4-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(Fluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site .

類似化合物との比較

Substituent Variations and Pharmacological Relevance

The biological and physicochemical properties of piperidin-4-ol derivatives are highly dependent on substituents at the 4-position. Below is a comparative analysis:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 4-chlorophenyl in ) enhance receptor binding affinity, particularly for neurological targets, while aliphatic groups (e.g., fluoromethyl in ) improve metabolic stability.

- Fluorine Impact: The fluoromethyl group in 4-(Fluoromethyl)piperidin-4-ol increases electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogues like 4-Ethylpiperidin-4-ol .

Physicochemical Properties

| Property | 4-(Fluoromethyl)piperidin-4-ol | 4-(4-Chlorophenyl)piperidin-4-ol | 1-(2-Phenylethyl)-piperidin-4-ol |

|---|---|---|---|

| LogP | 1.2 (predicted) | 2.8 (experimental) | 2.1 (experimental) |

| Water Solubility | Moderate | Low | Low |

| Melting Point | 198–202°C (HCl salt) | 160–162°C | 145–148°C |

| Purity (Typical Batch) | ≥95% | ≥98% | 94.75% |

Notes:

生物活性

4-(Fluoromethyl)piperidin-4-ol is a piperidine derivative characterized by the presence of a fluoromethyl group and a hydroxyl group. This unique structure imparts distinct biological activities, particularly in neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of 4-(Fluoromethyl)piperidin-4-ol is C₆H₈FNO, with a molecular weight of approximately 145.13 g/mol. The compound is typically encountered as a hydrochloride salt, which enhances its solubility and stability in biological systems.

The biological activity of 4-(Fluoromethyl)piperidin-4-ol is primarily attributed to its interaction with various neurotransmitter receptors. The fluoromethyl group enhances the compound's lipophilicity, which may improve its ability to cross the blood-brain barrier and interact with central nervous system targets.

Key Mechanisms:

- Binding Affinity : The compound has shown significant binding affinity to neurotransmitter receptors, potentially modulating neurotransmitter levels such as serotonin and dopamine.

- Enzymatic Interaction : Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes involved in neurotransmitter metabolism.

Biological Activity Overview

The biological activity of 4-(Fluoromethyl)piperidin-4-ol can be summarized in the following table:

| Activity Type | Description |

|---|---|

| Neuropharmacological | Modulates neurotransmitter levels, potentially aiding in mood disorders |

| Enzymatic Inhibition | May inhibit enzymes related to neurotransmitter breakdown |

| Antimicrobial Potential | Some derivatives have shown activity against specific bacterial strains |

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of 4-(Fluoromethyl)piperidin-4-ol and its derivatives.

-

Neuropharmacological Applications :

- A study evaluated the effects of 4-(Fluoromethyl)piperidin-4-ol on serotonin levels in animal models. Results indicated a significant increase in serotonin availability, suggesting potential applications in treating depression and anxiety disorders.

- In another investigation, this compound was tested for its ability to modulate dopamine receptors, showing promise for use in conditions like schizophrenia.

-

Antimicrobial Activity :

- Research highlighted the antimicrobial properties of certain derivatives of 4-(Fluoromethyl)piperidin-4-ol against resistant bacterial strains. These findings indicate a potential role in developing new antibiotics.

-

Synthetic Pathways :

- Various synthetic methods have been developed to produce 4-(Fluoromethyl)piperidin-4-ol efficiently. These methods include palladium-catalyzed reactions that enhance yield and purity, making the compound more accessible for research and therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。